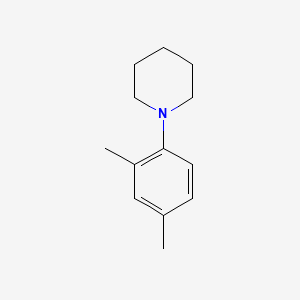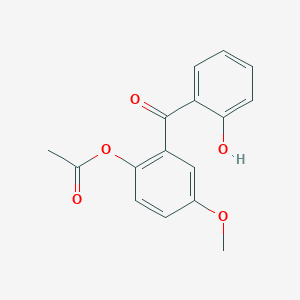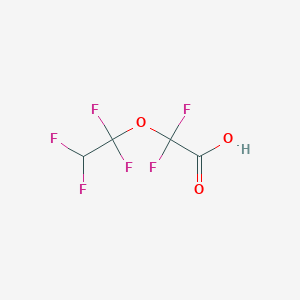
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid typically involves the reaction of tetrafluoroethylene with difluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum fluoride, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity of the final product. The production process is optimized to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which have applications in different industrial processes and scientific research .
Aplicaciones Científicas De Investigación
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its potential effects on biological systems and its stability in various environments.
Medicine: Investigated for its potential use in drug development and delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants.
Mecanismo De Acción
The mechanism of action of difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can disrupt normal biological processes, making the compound useful in various applications. The pathways involved include inhibition of enzyme activity and disruption of cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
- Perfluoro(2-ethoxy-2-fluoroethoxy)acetic acid
- Perfluoro(2-methoxyethoxy)acetic acid
- Perfluoro(2-propoxyethoxy)acetic acid
Uniqueness
Difluoro(1,1,2,2-tetrafluoroethoxy)acetic acid is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as higher stability and resistance to degradation compared to other similar compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Propiedades
Número CAS |
81233-13-8 |
|---|---|
Fórmula molecular |
C4H2F6O3 |
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1,1,2,2-tetrafluoroethoxy)acetic acid |
InChI |
InChI=1S/C4H2F6O3/c5-1(6)3(7,8)13-4(9,10)2(11)12/h1H,(H,11,12) |
Clave InChI |
CJHJBBZBFQBREN-UHFFFAOYSA-N |
SMILES canónico |
C(C(OC(C(=O)O)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


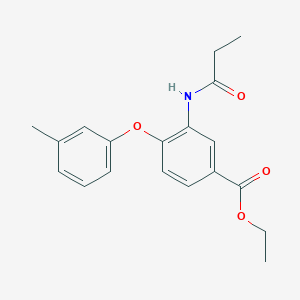
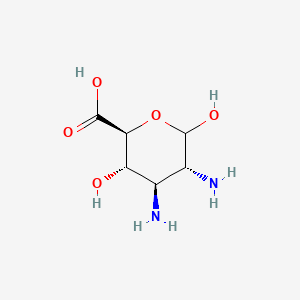


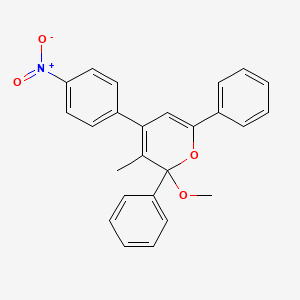
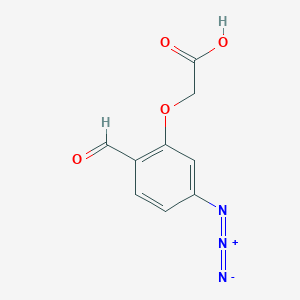

![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
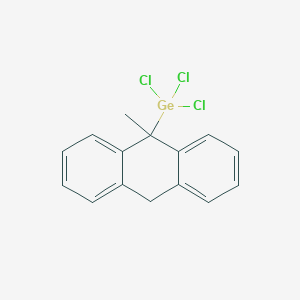
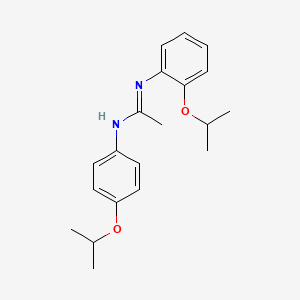
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
